
(2R,5R)-5-(3-Chlorophenyl)-2-(naphthalen-1-yl)-1,3-dioxolan-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2R,5R)-5-(3-Chlorophenyl)-2-(naphthalen-1-yl)-1,3-dioxolan-4-one is a synthetic organic compound that belongs to the class of dioxolanes. These compounds are characterized by a dioxolane ring, which is a five-membered ring containing two oxygen atoms. The presence of the 3-chlorophenyl and naphthalen-1-yl groups makes this compound particularly interesting for various chemical and biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,5R)-5-(3-Chlorophenyl)-2-(naphthalen-1-yl)-1,3-dioxolan-4-one typically involves the reaction of a suitable naphthalene derivative with a chlorophenyl derivative under acidic or basic conditions. The reaction may proceed through the formation of an intermediate, which then cyclizes to form the dioxolane ring. Common reagents used in this synthesis include strong acids like sulfuric acid or bases like sodium hydroxide.
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using similar synthetic routes. The reaction conditions are optimized to maximize yield and purity, often involving the use of catalysts and controlled temperatures. Purification methods such as recrystallization or chromatography are employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
(2R,5R)-5-(3-Chlorophenyl)-2-(naphthalen-1-yl)-1,3-dioxolan-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions may yield alcohols or other reduced derivatives.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like hydroxide ions or amines.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthalen-1-yl ketones, while reduction may produce naphthalen-1-yl alcohols.
Scientific Research Applications
Chemistry
In chemistry, (2R,5R)-5-(3-Chlorophenyl)-2-(naphthalen-1-yl)-1,3-dioxolan-4-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it valuable in organic synthesis.
Biology
In biological research, this compound may be studied for its potential interactions with biological molecules. Its structural features make it a candidate for binding studies with proteins or nucleic acids.
Medicine
In medicinal chemistry, this compound may be investigated for its potential therapeutic properties. Its ability to interact with biological targets could lead to the development of new drugs.
Industry
In the industrial sector, this compound may be used in the production of specialty chemicals or as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of (2R,5R)-5-(3-Chlorophenyl)-2-(naphthalen-1-yl)-1,3-dioxolan-4-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- (2R,5R)-5-(3-Bromophenyl)-2-(naphthalen-1-yl)-1,3-dioxolan-4-one
- (2R,5R)-5-(3-Methylphenyl)-2-(naphthalen-1-yl)-1,3-dioxolan-4-one
- (2R,5R)-5-(3-Fluorophenyl)-2-(naphthalen-1-yl)-1,3-dioxolan-4-one
Uniqueness
The uniqueness of (2R,5R)-5-(3-Chlorophenyl)-2-(naphthalen-1-yl)-1,3-dioxolan-4-one lies in its specific substitution pattern. The presence of the 3-chlorophenyl group imparts distinct chemical and biological properties compared to its analogs. This makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
887304-82-7 |
|---|---|
Molecular Formula |
C19H13ClO3 |
Molecular Weight |
324.8 g/mol |
IUPAC Name |
(2R,5R)-5-(3-chlorophenyl)-2-naphthalen-1-yl-1,3-dioxolan-4-one |
InChI |
InChI=1S/C19H13ClO3/c20-14-8-3-7-13(11-14)17-18(21)23-19(22-17)16-10-4-6-12-5-1-2-9-15(12)16/h1-11,17,19H/t17-,19-/m1/s1 |
InChI Key |
MIEXEOKIZDAZKY-IEBWSBKVSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)C=CC=C2[C@@H]3O[C@@H](C(=O)O3)C4=CC(=CC=C4)Cl |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C3OC(C(=O)O3)C4=CC(=CC=C4)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


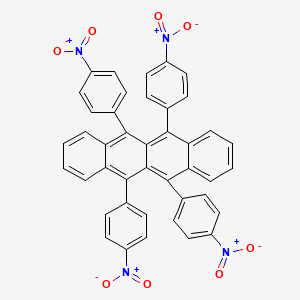
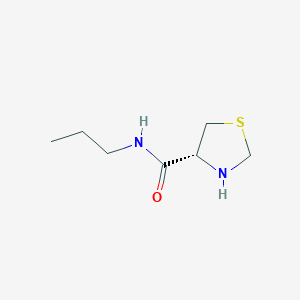

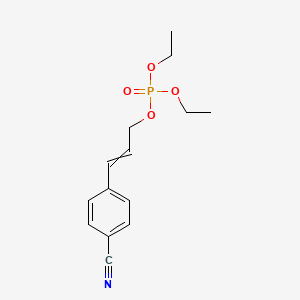
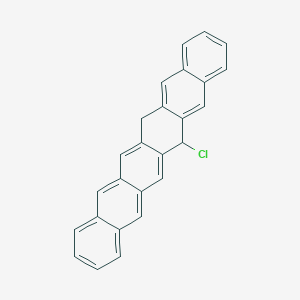

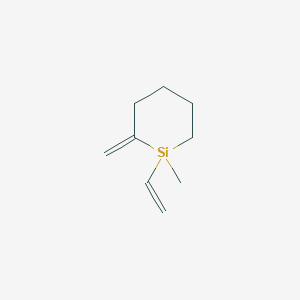
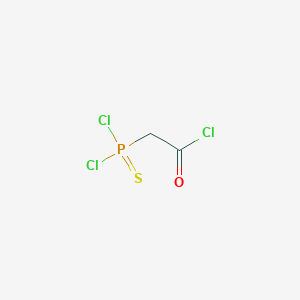
![N-[(2S)-2-Methyl-1-phenyldodecan-2-yl]acetamide](/img/structure/B12613859.png)
![3,4-Difluorobicyclo[4.1.0]hepta-1,3,5-triene](/img/structure/B12613868.png)
![1H-Indole-2-carboxamide, 4,6-dichloro-N-[(trifluoromethyl)sulfonyl]-](/img/structure/B12613871.png)
![3-[(4-Methoxyphenyl)sulfanyl]-4,5,6-trimethyl-1-phenylpyridin-2(1H)-one](/img/structure/B12613878.png)
![(2S)-N-[(1R)-1-phenylethyl]pyrrolidine-2-carbothioamide](/img/structure/B12613907.png)

